![molecular formula C12H19NO3 B7410280 1-(Boc-amino)bicyclo[2.2.1]heptan-2-one](/img/structure/B7410280.png)
1-(Boc-amino)bicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Boc-amino)bicyclo[2.2.1]heptan-2-one is a bicyclic compound featuring a norbornane skeleton with a Boc-protected amino group at the 1-position and a ketone at the 2-position. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-amino)bicyclo[2.2.1]heptan-2-one typically involves the following steps:
Formation of the Norbornane Skeleton: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Introduction of the Boc-Protected Amino Group: The norbornane derivative is then subjected to a reaction with Boc-protected amine under basic conditions to introduce the Boc-amino group.
Oxidation to Form the Ketone: The final step involves the oxidation of the secondary alcohol at the 2-position to form the ketone using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1-(Boc-amino)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The free amine can be oxidized to form nitroso or nitro derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reducing the ketone to an alcohol.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is used for oxidizing the amine to nitroso or nitro derivatives.
Major Products
Deprotected Amine: Formed by removing the Boc group.
Secondary Alcohol: Formed by reducing the ketone.
Nitroso or Nitro Derivatives: Formed by oxidizing the amine.
科学的研究の応用
1-(Boc-amino)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Boc-amino)bicyclo[2.2.1]heptan-2-one depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its amino and ketone functional groups. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane-2-one: Lacks the Boc-protected amino group.
Bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: Contains two carboxylic acid groups instead of a ketone and an amino group.
Camphor: A naturally occurring bicyclic ketone with a similar structure but different functional groups.
Uniqueness
1-(Boc-amino)bicyclo[2.2.1]heptan-2-one is unique due to the presence of both a Boc-protected amino group and a ketone, which allows for versatile chemical modifications and applications in various fields of research.
特性
IUPAC Name |
tert-butyl N-(2-oxo-1-bicyclo[2.2.1]heptanyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-12-5-4-8(7-12)6-9(12)14/h8H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVCKOBFIQDJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
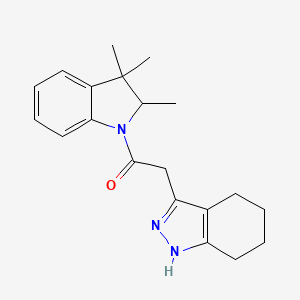
![N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-5-methyl-3-phenyl-4H-1,2-oxazole-5-carboxamide](/img/structure/B7410209.png)
![(3S)-1-[2-[(2-methoxyacetyl)-methylamino]acetyl]-N-propan-2-ylpiperidine-3-carboxamide](/img/structure/B7410224.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-5-chloro-1-methylpyrazole-3-carboxamide](/img/structure/B7410236.png)
![(5-Chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-(5-methyl-2-azaspiro[5.5]undecan-2-yl)methanone](/img/structure/B7410244.png)
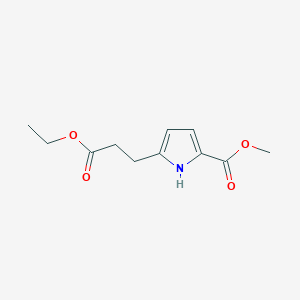
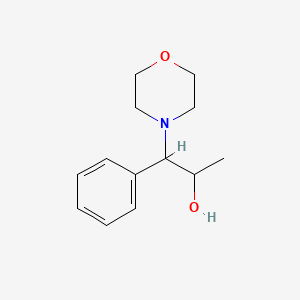
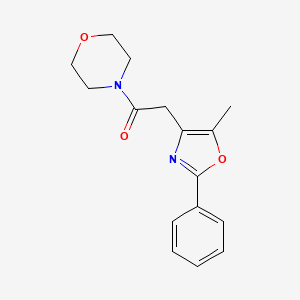

![Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride](/img/structure/B7410272.png)
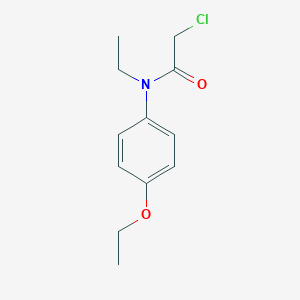
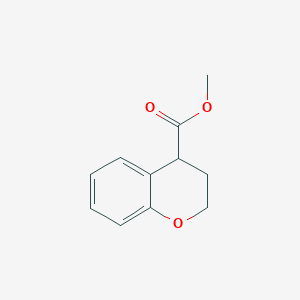

![3-[(2-Oxochromen-6-yl)sulfonylamino]benzoic acid](/img/structure/B7410313.png)
